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Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterated

isotopologue of the herbicide Thiobencarb. This document details its chemical structure,

physicochemical properties, and relevant experimental methodologies. It is intended to serve

as a valuable resource for researchers and professionals engaged in analytical chemistry,

environmental science, and drug development.

Chemical Structure and Identification
Thiobencarb-d10 is a synthetic compound where ten hydrogen atoms in the diethylamino

group of Thiobencarb have been replaced with deuterium. This isotopic labeling is crucial for its

use as an internal standard in quantitative analytical studies.

The chemical structure of Thiobencarb-d10 is as follows:

IUPAC Name: S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate[1]

Synonyms: Thiobencarb-d10 (diethyl-d10)[1][2]

Chemical Formula: C₁₂H₆D₁₀ClNOS[2]

CAS Number: 1219804-12-2[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12403565?utm_src=pdf-interest
https://www.benchchem.com/product/b12403565?utm_src=pdf-body
https://www.benchchem.com/product/b12403565?utm_src=pdf-body
https://www.benchchem.com/product/b12403565?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Thiobencarb-d10-_diethyl-d10
https://www.benchchem.com/product/b12403565?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Thiobencarb-d10-_diethyl-d10
https://www.lgcstandards.com/CR/en/Thiobencarb-d10-diethyl-d10-/p/TRC-T344256?queryID=7ed27af16912ca0a64d63dca51d4f5e4
https://www.lgcstandards.com/CR/en/Thiobencarb-d10-diethyl-d10-/p/TRC-T344256?queryID=7ed27af16912ca0a64d63dca51d4f5e4
https://pubchem.ncbi.nlm.nih.gov/compound/Thiobencarb-d10-_diethyl-d10
https://www.lgcstandards.com/CR/en/Thiobencarb-d10-diethyl-d10-/p/TRC-T344256?queryID=7ed27af16912ca0a64d63dca51d4f5e4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
Quantitative data for Thiobencarb-d10 and its non-deuterated analogue, Thiobencarb, are

summarized in the tables below for easy comparison. The properties of Thiobencarb serve as a

close approximation for Thiobencarb-d10, as deuterium substitution has a minimal effect on

most bulk physical properties.

Table 1: General and Physicochemical Properties

Property Thiobencarb-d10 Thiobencarb

Molecular Weight 267.84 g/mol [1][2] 257.78 g/mol [3]

Monoisotopic Mass 267.1268805 Da[1] 257.0641130 Da[3]

Physical Description -
Pale yellow to brownish-yellow

liquid[3]

Melting Point - 3.3 °C[3]

Boiling Point - -

Solubility in Water - 30 mg/L at 20°C

Solubility in Organic Solvents - Readily soluble

log Kow - 3.4

Experimental Protocols
Synthesis of Thiobencarb-d10
A specific, detailed experimental protocol for the synthesis of Thiobencarb-d10 is not publicly

available in the searched literature. However, a plausible synthetic route can be inferred from

the general synthesis of Thiobencarb and established methods for deuterium labeling. The

synthesis would likely involve the following conceptual steps:

Conceptual synthesis workflow for Thiobencarb-d10.

Preparation of Deuterated Diethylamine: The synthesis would commence with commercially

available diethylamine-d10 or its synthesis via deuteration of ethylamine followed by N-
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alkylation.

Formation of the Carbamoyl Chloride: The deuterated diethylamine would then be reacted

with phosgene or a phosgene equivalent to form N,N-diethyl-d10-carbamoyl chloride.

Thioesterification: Finally, the N,N-diethyl-d10-carbamoyl chloride is reacted with 4-

chlorobenzyl mercaptan in the presence of a base to yield Thiobencarb-d10.

General methods for deuteration of organic compounds often involve exchange reactions using

a deuterium source like heavy water (D₂O) under specific catalytic conditions.

Analytical Methods for Thiobencarb
Thiobencarb and its metabolites are typically analyzed using chromatographic techniques

coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are

essential for environmental and biological monitoring.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a

stationary phase (e.g., C18 column) and a mobile phase.

Detection: UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used

for quantification. LC-MS/MS provides high selectivity and sensitivity, allowing for the

detection of trace levels of Thiobencarb.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions

with a stationary phase in a capillary column.

Detection: The separated compounds are then ionized and fragmented in a mass

spectrometer. The resulting mass spectrum provides a "fingerprint" for identification and

quantification. GC-MS is a robust method for the analysis of Thiobencarb in various matrices.

Signaling and Metabolic Pathways
Mechanism of Action: Cholinesterase Inhibition
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Thiobencarb, like other carbamate pesticides, exerts its primary toxic effect through the

inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The

inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in

overstimulation of nerve signals.
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Mechanism of acetylcholinesterase inhibition by Thiobencarb.

Microbial Degradation Pathway
In the environment, Thiobencarb is subject to microbial degradation. Studies have elucidated a

pathway in certain bacteria that involves the initial oxidation and cleavage of the carbon-sulfur

bond.
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Thiobencarb Oxidation & C-S Cleavage

Diethylcarbamothioic S-acid
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Microbial degradation pathway of Thiobencarb.

This degradation pathway is significant for understanding the environmental fate and

persistence of Thiobencarb.

Spectroscopic Data
While specific spectroscopic data for Thiobencarb-d10 is not readily available in public

databases, the data for unlabeled Thiobencarb provides a valuable reference.

Table 2: Spectroscopic Data for Thiobencarb
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Technique Parameters Key Observations

¹H NMR 400 MHz, CDCl₃

Signals corresponding to the

aromatic protons of the

chlorophenyl group, the

methylene protons of the

benzyl group, and the ethyl

protons of the diethylamino

group are observed.[3]

¹³C NMR 100.40 MHz, CDCl₃

Resonances for the carbonyl

carbon, aromatic carbons,

benzyl methylene carbon, and

the ethyl carbons are present.

[3]

LC-MS
Q Exactive Orbitrap, Positive

ESI

Precursor m/z of 258.0714

[M+H]⁺ is observed.

Fragmentation data is

available for structural

elucidation.[3]

For Thiobencarb-d10, the ¹H NMR spectrum would be significantly different due to the

absence of protons on the diethylamino group. The mass spectrum would show a molecular ion

peak corresponding to its higher mass.

Conclusion
Thiobencarb-d10 is an essential analytical tool for the accurate quantification of Thiobencarb

in various matrices. This guide has provided a detailed summary of its chemical structure,

properties, and analytical considerations. The provided diagrams of its mechanism of action

and metabolic pathway offer a visual understanding of its biological and environmental

interactions. While a specific synthesis protocol remains proprietary, the conceptual workflow

provides a basis for its laboratory preparation. This compilation of technical information aims to

support the research and development efforts of scientists in relevant fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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